molecular formula C26H24ClN5O3 B10834508 N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine

N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine

Cat. No.: B10834508
M. Wt: 490.0 g/mol
InChI Key: UTABPCPBPRTBQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 20 involves the use of a 7,8-dichloro-1-oxo-β-carboline scaffold. This scaffold is modified through a series of chemical reactions to achieve the desired structure . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for Compound 20 are not explicitly documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Compound 20 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving Compound 20 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of Compound 20 depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

Compound 20 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Compound 20 involves the formation of a ternary complex between an E3 ligase and the target protein RIPK2. This complex facilitates the ubiquitination and subsequent degradation of RIPK2, thereby inhibiting its activity. The inhibition of RIPK2 leads to a decrease in the transcriptional activation of inflammatory cytokine genes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Compound 21: Another PROTAC targeting a different kinase for degradation.

    Compound 22: A small molecule inhibitor of RIPK2 with a different mechanism of action.

    Compound 23: A kinase inhibitor with a similar scaffold but different target specificity.

Uniqueness

Compound 20 is unique due to its specific targeting of RIPK2 for degradation through the PROTAC mechanism. This targeted degradation approach offers advantages over traditional inhibitors by providing a more sustained and complete inhibition of the target protein .

Properties

Molecular Formula

C26H24ClN5O3

Molecular Weight

490.0 g/mol

IUPAC Name

N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C26H24ClN5O3/c1-14(2)35-16-6-8-21-22(11-16)32-26(31-21)18-9-15(5-7-20(18)27)30-25-19-10-17(33-3)12-23(34-4)24(19)28-13-29-25/h5-14H,1-4H3,(H,31,32)(H,28,29,30)

InChI Key

UTABPCPBPRTBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC4=NC=NC5=C4C=C(C=C5OC)OC)Cl

Origin of Product

United States

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